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Dual Binding Sites and Mechanisms of Action

The following table summarizes the two distinct binding sites and their respective effects.

Binding Site Location
Primary
Effect

Functional Consequence

Vinblastine Site
[1] [2]

Interdimer interface

between (\beta)1- and
(\alpha)2-tubulin [1]

Microtubule

Stabilization
[1]

Promotes tubulin polymerization;

induces formation of abnormal
tubulin aggregates and linear

protofilaments [2]

The Seventh Site
(Cevipabulin
Site) [1] [2]

Novel site on (\alpha)-
tubulin at the intradimer
interface between

(\alpha)2- and (\beta)2-
tubulin [1]

Tubulin

Degradation
[1]

Pushes the (\alpha)T5 loop outward,

making non-exchangeable GTP
exchangeable, reducing tubulin

stability, leading to proteasomal
degradation [1]

The interplay between these two binding modes results in the unique cellular phenotype induced by

cevipabulin: the formation of abnormal tubulin protofilaments and their subsequent aggregation [2].
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Research confirms that binding to both sites is necessary for this effect, as mutations at the seventh site

(αY224G) or competition assays at the vinblastine site can prevent it [2].

Structural Mechanism and Tubulin Degradation
Pathway

Cevipabulin binding to the novel seventh site on α-tubulin triggers a specific structural change and

degradation sequence, visualized in the following pathway.

Cevipabulin binds to
the Seventh Site on α-tubulin

Conformational Change:
αT5 loop pushed outward

Nonexchangeable GTP
becomes exchangeable

Tubulin heterodimer
destabilized

Ubiquitination
of tubulin

Proteasomal
Degradation
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This degradation pathway is proteasome-dependent, as the proteasome inhibitor MG132 completely blocks

cevipabulin-induced tubulin loss [1]. The degradation is a post-transcriptional event, with mRNA levels of

α- and β-tubulin remaining unaffected [1].

Experimental Evidence and Key Findings

The proposed mechanism is supported by robust experimental data, with key quantitative findings

summarized below.

Experimental Method Key Finding Significance / Quantitative Result

X-ray Crystallography [1] Identified simultaneous
binding to Vinblastine site and

a novel 7th site on α-tubulin.

Structure determined at 2.6 Å resolution
(PDB complex); revealed two

cevipabulin molecules per tubulin
complex [1].

Cell-Based Proteomics &
Immunoblotting [1]

Induces dose- and time-
dependent reduction of

cellular tubulin protein levels.

Label-free quantitative proteomics (6-
hour treatment) showed significant

down-regulation of α- and β-tubulin
isoforms with high selectivity [1].

Quantitative PCR [1] No change in tubulin mRNA
levels.

Confirmed tubulin reduction is a post-
transcriptional event [1].

Proteasome Inhibition [1] MG132 blocks cevipabulin-
induced tubulin degradation.

Proves degradation is proteasome-
dependent [1].

Immunofluorescence &
TEM [2]

Induces formation of
abnormal linear tubulin

protofilaments and irregular
aggregates.

Visual confirmation of unique cellular
phenotype; requires binding to both
sites [2].

Competition Binding &
Mutagenesis [2]

Binding to both vinblastine
and seventh sites is

necessary for protofilament
polymerization.

αY224G mutation at the seventh site
abolishes the polymerization effect [2].
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Therapeutic Implications and Developmental Status

Cevipabulin's unique mechanism offers a promising strategy to overcome limitations of traditional

microtubule inhibitors.

Overcoming Resistance: Cevipabulin is active against tumor models resistant to paclitaxel and

vincristine, attributed to its novel target on α-tubulin and its dual mechanism [3]. Since many
resistance mechanisms involve β-tubulin mutations or isoform expression, targeting α-tubulin

provides a strategic workaround [1].
Synthetic Origin: As a fully synthetic and water-soluble compound, cevipabulin offers advantages

over natural product-derived drugs (like taxanes and vinca alkaloids) in terms of large-scale synthesis
and formulation [3]. It can be administered both intravenously and orally [3].

Current Status: Despite promising preclinical results, clinical development for cancer was
discontinued [4]. However, research into its mechanism has continued, and its potential application

has been explored in other areas, such as neurodegenerative diseases like Alzheimer's, where
microtubule stabilization is a therapeutic goal [5].

The discovery of cevipabulin's seventh site has established a new paradigm for tubulin inhibition and

provides a strong foundation for the rational design of a new generation of tubulin degraders and multi-

targeting antimicrotubule drugs [1] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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